2-chloro-N-(2,2-diphenylethyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide typically involves the reaction of 2,2-diphenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2,2-diphenylethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2,2-diphenylethylamine and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2,2-diphenylethyl)acetamide is widely used in scientific research, particularly in:
Proteomics: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
2-chloro-N-(2,2-diphenylethyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1,2-diphenylethyl)acetamide: This compound has a similar structure but differs in the position of the phenyl groups, which can affect its reactivity and biological activity.
N-(2,6-dimethylphenyl)chloroacetamide: This compound has a different aromatic substitution pattern, leading to variations in its chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-(2,2-diphenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-11-16(19)18-12-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXCNDFSWKPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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